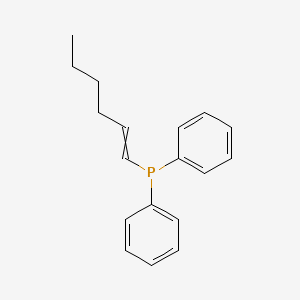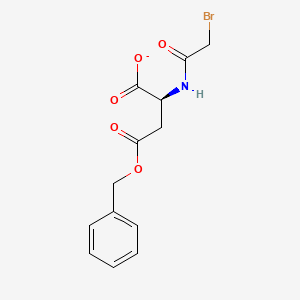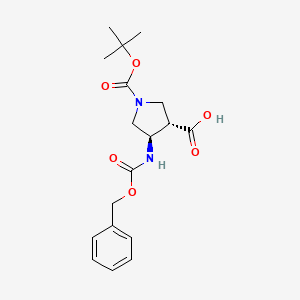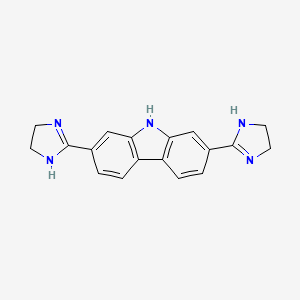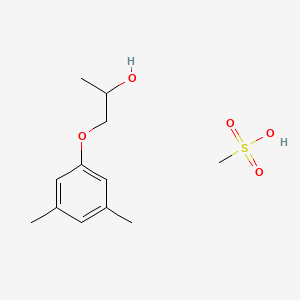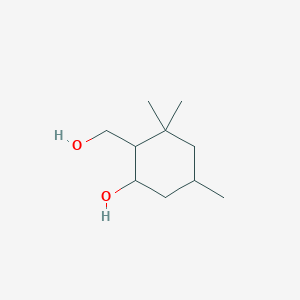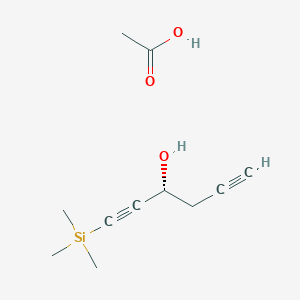
acetic acid;(3R)-1-trimethylsilylhexa-1,5-diyn-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;(3R)-1-trimethylsilylhexa-1,5-diyn-3-ol is a compound that combines the properties of acetic acid and a unique trimethylsilyl-substituted diynol. Acetic acid, also known as ethanoic acid, is a simple carboxylic acid with the chemical formula CH₃COOH. It is a colorless liquid with a pungent smell and is widely used in various industrial and household applications. The (3R)-1-trimethylsilylhexa-1,5-diyn-3-ol component introduces a trimethylsilyl group and a diynol structure, which can impart unique chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(3R)-1-trimethylsilylhexa-1,5-diyn-3-ol typically involves the following steps:
Formation of the Diynol: The diynol structure can be synthesized through a series of reactions involving alkynes and appropriate reagents. For example, a common method involves the coupling of terminal alkynes using a palladium-catalyzed reaction.
Introduction of the Trimethylsilyl Group: The trimethylsilyl group can be introduced through a silylation reaction, where a trimethylsilyl chloride (TMSCl) reagent is used in the presence of a base such as triethylamine.
Acetylation: The final step involves the acetylation of the diynol with acetic anhydride or acetyl chloride to form the desired compound.
Industrial Production Methods
. The production of (3R)-1-trimethylsilylhexa-1,5-diyn-3-ol on an industrial scale would follow similar synthetic routes as described above, with optimization for large-scale reactions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Acetic acid can undergo oxidation to form carbon dioxide and water. The diynol component can also be oxidized to form various products depending on the conditions.
Reduction: Reduction of acetic acid typically yields ethanol. The diynol component can be reduced to form alkenes or alkanes.
Substitution: Acetic acid can participate in substitution reactions to form esters, amides, and other derivatives. The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution Reagents: Acetyl chloride (CH₃COCl), acetic anhydride ((CH₃CO)₂O)
Major Products
Oxidation: Carbon dioxide (CO₂), water (H₂O)
Reduction: Ethanol (CH₃CH₂OH), alkenes, alkanes
Substitution: Esters, amides, silyl ethers
Applications De Recherche Scientifique
Acetic acid;(3R)-1-trimethylsilylhexa-1,5-diyn-3-ol has various applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules with unique structural features.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive functional groups.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of acetic acid;(3R)-1-trimethylsilylhexa-1,5-diyn-3-ol involves its interaction with various molecular targets:
Acetic Acid Component: Acts as a weak acid, donating protons in reactions and participating in acid-base equilibria.
Trimethylsilyl Group: Provides steric hindrance and can protect reactive sites during chemical reactions.
Diynol Structure: Can participate in cycloaddition reactions and form reactive intermediates that interact with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic Acid: A simple carboxylic acid with widespread use in industry and research.
Trimethylsilyl Acetylene: Contains a trimethylsilyl group and an alkyne, used in organic synthesis.
Hexa-1,5-diyn-3-ol: A diynol compound with applications in organic synthesis.
Uniqueness
Acetic acid;(3R)-1-trimethylsilylhexa-1,5-diyn-3-ol is unique due to the combination of acetic acid, a trimethylsilyl group, and a diynol structure. This combination imparts unique reactivity and properties, making it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
188605-74-5 |
|---|---|
Formule moléculaire |
C11H18O3Si |
Poids moléculaire |
226.34 g/mol |
Nom IUPAC |
acetic acid;(3R)-1-trimethylsilylhexa-1,5-diyn-3-ol |
InChI |
InChI=1S/C9H14OSi.C2H4O2/c1-5-6-9(10)7-8-11(2,3)4;1-2(3)4/h1,9-10H,6H2,2-4H3;1H3,(H,3,4)/t9-;/m1./s1 |
Clé InChI |
UQELPOKBVLWGEL-SBSPUUFOSA-N |
SMILES isomérique |
CC(=O)O.C[Si](C)(C)C#C[C@@H](CC#C)O |
SMILES canonique |
CC(=O)O.C[Si](C)(C)C#CC(CC#C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



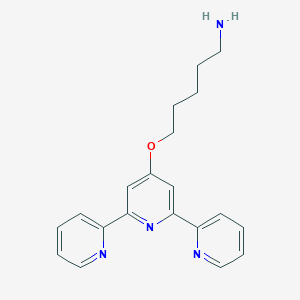
![3-(4-Methylbenzene-1-sulfonyl)-3-azabicyclo[4.1.0]hept-4-ene](/img/structure/B12564787.png)
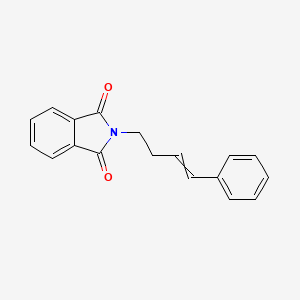
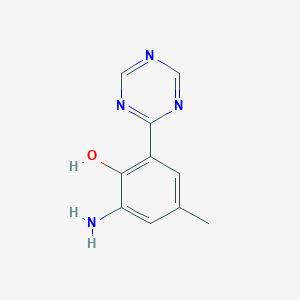
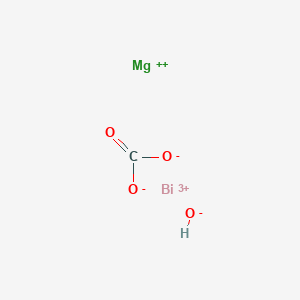
![N-[(E)-(Dimethylamino)methylidene]-2-phenoxyacetamide](/img/structure/B12564801.png)
